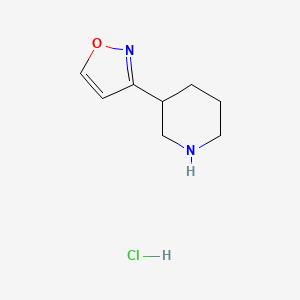![molecular formula C25H25ClN4O4 B2768314 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251612-98-2](/img/structure/B2768314.png)
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H25ClN4O4 and its molecular weight is 480.95. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceutical Applications
A notable application of similar compounds, as demonstrated in research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is in the field of radiopharmaceuticals. Specifically, these compounds have been used in the synthesis of radioligands for imaging translocator proteins with PET scans (Dollé et al., 2008). This has implications for enhancing diagnostic techniques in medical imaging.
Antimicrobial Agent Synthesis
Compounds derived from pyrimidinones and oxazinones, related to the queried compound, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, comparable to established drugs like streptomycin (Hossan et al., 2012).
Synthesis of Nitrogen Heterocyclic Compounds
In the realm of chemical synthesis, similar compounds are used as building blocks for a variety of nitrogen heterocyclic compounds. This includes the synthesis of pyrazoles, pyrimidines, and diazepines, which are crucial in the development of new pharmaceutical agents (Farouk et al., 2021).
Anti-inflammatory and Analgesic Agent Development
Research has demonstrated the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds, showing significant potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity for Cancer Treatment
Compounds similar to the queried chemical have been synthesized and tested for their cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents. This area of research contributes significantly to the development of new treatments for cancer (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-33-12-6-11-29-16-27-23-19(17-7-4-3-5-8-17)14-30(24(23)25(29)32)15-22(31)28-20-13-18(26)9-10-21(20)34-2/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIECFJLQECPPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)


![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)

![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2768254.png)